molecular formula C22H27N3O2 B7435865 N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide

N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide

Katalognummer B7435865
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: KEPNKWWSMFUCMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide, also known as JNJ-31020028, is a novel small molecule inhibitor of the protein-protein interaction between the voltage-gated sodium channel Nav1.7 and the protein Fyn kinase. Nav1.7 is a key player in pain signaling, and JNJ-31020028 has shown potential as a new therapeutic agent for the treatment of chronic pain.

Wirkmechanismus

N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide works by inhibiting the protein-protein interaction between Nav1.7 and Fyn kinase, which is involved in the regulation of Nav1.7 activity. By blocking this interaction, N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide reduces the activity of Nav1.7, which is a key player in pain signaling. This leads to a reduction in pain behaviors in preclinical models of chronic pain.
Biochemical and Physiological Effects:
N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide has been shown to reduce the activity of Nav1.7 in vitro, as well as in preclinical models of chronic pain. In addition, N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide is its specificity for Nav1.7, which makes it a promising therapeutic agent for the treatment of chronic pain. However, one limitation of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide is its relatively low potency, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide. One area of interest is the development of more potent analogs of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide, which may have greater efficacy in clinical settings. In addition, further studies are needed to determine the optimal dosing and administration of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide, as well as its safety and efficacy in clinical trials. Finally, there is a need for further research on the mechanisms of action of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide, including its effects on other pain-related proteins and signaling pathways.

Synthesemethoden

The synthesis of N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide involves a series of chemical reactions, starting with the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(cyclohexylmethyl)-2-aminomethylpyridine to form the amide intermediate. The final step involves the reaction of the amide intermediate with N-methyl-N-(trimethylsilyl)acetamide to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide has been extensively studied in preclinical models of chronic pain, and has shown promising results in reducing pain behaviors in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.

Eigenschaften

IUPAC Name

N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-23-20(26)15-22(11-5-2-6-12-22)16-25-21(27)19-8-4-3-7-18(19)17-9-13-24-14-10-17/h3-4,7-10,13-14H,2,5-6,11-12,15-16H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNKWWSMFUCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1(CCCCC1)CNC(=O)C2=CC=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-4-ylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.